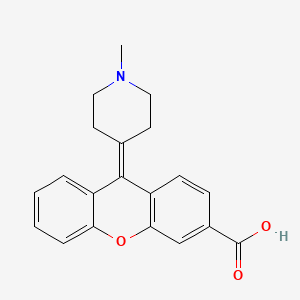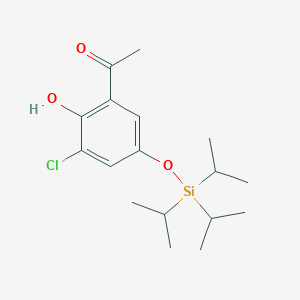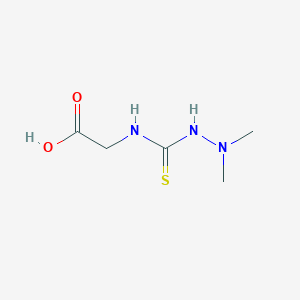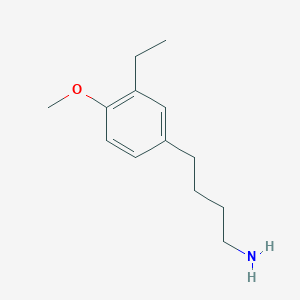
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is an organic compound that features a selenocyanate group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester typically involves the reaction of 3-(bromomethyl)-2-naphthol with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acid derivatives or reduced to form selenol compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Seleninic acid derivatives
Reduction Products: Selenol compounds
Coupling Products: Complex organic molecules with extended conjugation
Scientific Research Applications
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester involves its ability to undergo various chemical transformations. The selenocyanate group can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Selenocyanic acid, 2-(bromomethyl)-1-naphthalenyl ester
- Selenocyanic acid, 4-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is unique due to the specific positioning of the bromomethyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
823178-69-4 |
|---|---|
Molecular Formula |
C12H8BrNSe |
Molecular Weight |
325.07 g/mol |
IUPAC Name |
[3-(bromomethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8BrNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChI Key |
KZZHFOXIDBAZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)



![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)





